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Executive Summary
Cisplatin remains a cornerstone of chemotherapy for various solid tumors, yet its efficacy is

frequently undermined by the development of drug resistance. A growing body of evidence

implicates the acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, as

a critical mediator of cisplatin resistance. This technical guide provides a comprehensive

overview of the molecular mechanisms by which And-1 contributes to cisplatin resistance, with

a focus on its role in DNA damage response pathways. We present quantitative data on

cisplatin sensitivity in relevant cancer cell lines, detailed experimental protocols for studying

And-1 function, and visual representations of the key signaling pathways involved.

Understanding the intricate role of And-1 is paramount for the development of novel therapeutic

strategies to overcome cisplatin resistance and improve patient outcomes.

Introduction to And-1 and its Function
And-1 is a multifaceted protein characterized by the presence of an N-terminal WD40 repeat

domain and a C-terminal High-Mobility Group (HMG)-box domain. These domains facilitate

protein-protein and protein-DNA interactions, respectively, positioning And-1 as a crucial player

in various cellular processes, most notably DNA replication and the DNA damage response

(DDR). Its involvement in these fundamental pathways places it at the nexus of cell survival

and, consequently, chemotherapeutic resistance.
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The Central Role of And-1 in Cisplatin Resistance
Cisplatin exerts its cytotoxic effects primarily by inducing DNA interstrand crosslinks (ICLs),

which impede DNA replication and transcription, ultimately triggering apoptosis. Cancer cells,

however, can develop resistance by enhancing their DNA repair capacity. And-1 plays a pivotal

role in this process through its involvement in two major DNA repair pathways: the Fanconi

Anemia (FA) pathway and Homologous Recombination (HR).

The And-1-FANCM Axis in the Fanconi Anemia Pathway
The FA pathway is a critical mechanism for the repair of ICLs. A key early step in this pathway

is the recruitment of the FANCM/FAAP24 complex to the site of the DNA lesion. Research has

demonstrated that And-1 is a crucial factor in this recruitment process.[1][2]

Upon cisplatin-induced DNA damage, the Ataxia Telangiectasia and Rad3-related (ATR) kinase

phosphorylates And-1 at threonine 826 (T826).[1][2] This phosphorylation event is a critical

activation step, promoting a conformational change in And-1 that enhances its interaction with

the FANCM/FAAP24 complex.[1][2] The activated And-1 then facilitates the recruitment of the

FANCM/FAAP24 complex to the ICL, initiating the downstream signaling cascade of the FA

pathway, which includes the monoubiquitination of FANCD2 and FANCI, and subsequent DNA

repair.[3][4][5] Studies have shown that levels of phosphorylated And-1 (p-T826) are

significantly elevated in cisplatin-resistant ovarian cancer cells, highlighting the clinical

relevance of this activation.[1][2]

The And-1-CtIP Axis in Homologous Recombination
Homologous recombination is another essential DNA repair pathway that is activated in

response to DNA double-strand breaks (DSBs), which can arise from ICLs. A critical step in HR

is the resection of the DNA ends to generate 3' single-stranded DNA overhangs. And-1 has

been shown to be a key regulator of this process through its interaction with CtIP (C-terminal

binding protein interacting protein).[6][7]

And-1 forms a complex with CtIP and is recruited to the sites of DSBs.[6][7] This interaction is

crucial for the efficient recruitment of CtIP to the damaged DNA, which in turn initiates DNA end

resection.[6][7] The resulting single-stranded DNA activates the ATR-Chk1 signaling pathway,

leading to cell cycle arrest and allowing time for DNA repair.[6][7] By promoting DNA end
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resection and subsequent HR, And-1 contributes to the efficient repair of cisplatin-induced DNA

damage, thereby promoting cell survival and resistance.

Signaling Pathways and Visualizations
The signaling cascades initiated by And-1 in response to cisplatin-induced DNA damage are

complex and interconnected. The following diagrams, generated using the DOT language,

illustrate these key pathways.
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Figure 1. And-1 mediated cisplatin resistance pathways.
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Figure 2. Experimental workflow for studying And-1.

Quantitative Data on Cisplatin Resistance
The following tables summarize the quantitative data regarding the sensitivity of ovarian cancer

cell lines to cisplatin and the impact of And-1.

Table 1: Cisplatin IC50 Values in Ovarian Cancer Cell Lines
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Cell Line Description
Cisplatin IC50
(µM) at 72h

Fold
Resistance

Reference

OV-90 Parental 16.75 ± 0.83 - [8]

OV-90/CisR1
Cisplatin-

Resistant
59.08 ± 2.89 3.53 [8]

OV-90/CisR2
Cisplatin-

Resistant
70.14 ± 5.99 4.19 [8]

SKOV-3 Parental 19.18 ± 0.91 - [8]

SKOV-3/CisR1
Cisplatin-

Resistant
91.59 ± 8.47 4.77 [8]

SKOV-3/CisR2
Cisplatin-

Resistant
109.6 ± 4.47 5.71 [8]

A2780 Parental ~6 - [9]

A2780cis
Cisplatin-

Resistant
~32 ~5.3 [9]

Table 2: Effect of And-1 Inhibition on Cisplatin Sensitivity

Cell Line Treatment
Effect on Cell
Viability

Combination
Index (CI)

Reference

IGROV1 CR
Cisplatin + CH3

(And-1 inhibitor)

Synergistic

reduction in

viability

< 1.0 [10]

IGROV1 CR

Cisplatin +

Bazedoxifene

Acetate (BZA;

And-1 inhibitor)

Synergistic

reduction in

viability

< 1.0 [10]

Note: Specific IC50 values for And-1 knockdown or overexpression in ovarian cancer cells

treated with cisplatin are not readily available in the reviewed literature, representing a
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knowledge gap.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role

of And-1 in cisplatin resistance.

Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of cisplatin.

Materials:

Ovarian cancer cell lines (e.g., OV-90, SKOV-3, A2780)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Cisplatin (stock solution in DMSO)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of cisplatin in complete growth medium.

Remove the old medium from the wells and add 100 µL of the cisplatin dilutions to the

respective wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and plot a dose-

response curve to determine the IC50 value.[11][12][13]

siRNA-mediated Knockdown of And-1
This protocol describes the transient knockdown of And-1 expression using small interfering

RNA (siRNA).

Materials:

Ovarian cancer cell lines

Lipofectamine RNAiMAX or similar transfection reagent

Opti-MEM I Reduced Serum Medium

siRNA targeting And-1 (WDHD1) and a non-targeting control siRNA. Specific validated

sequences include:

si-WDHD1-#1: 5'-GAUCAGACAUGUGCUAUUA-3'[14]

si-WDHD1-#2: 5'-GGUAAUACGUGGACUCCUA-3'[14]

A common target sequence for WDHD1 siRNA is: 5'-GCUGUGAAUUUAGCCAUUATT-

3'[15]

Procedure:

Seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.

For each well, dilute the siRNA in Opti-MEM. In a separate tube, dilute the transfection

reagent in Opti-MEM.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1699853/
https://www.aging-us.com/article/203474/text
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
https://aacrjournals.org/clincancerres/article/16/1/226/197249/Activation-of-WD-Repeat-and-High-Mobility-Group
https://aacrjournals.org/clincancerres/article/16/1/226/197249/Activation-of-WD-Repeat-and-High-Mobility-Group
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811654/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-

20 minutes to allow complex formation.

Add the siRNA-lipid complex to the cells and incubate for 48-72 hours at 37°C.

After incubation, the cells can be used for downstream experiments such as Western blotting

to confirm knockdown efficiency or cell viability assays.[14][15]

Co-Immunoprecipitation (Co-IP) of And-1 and FANCM
This protocol is for investigating the interaction between endogenous And-1 and FANCM.

Materials:

Ovarian cancer cell lysates

Co-IP buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, with

protease inhibitors)

Anti-And-1 antibody and anti-FANCM antibody (for immunoprecipitation and Western

blotting)

Normal rabbit or mouse IgG (as a negative control)

Protein A/G magnetic beads

SDS-PAGE and Western blotting reagents

Procedure:

Lyse cells in Co-IP buffer on ice for 30 minutes.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-And-1) or control IgG

overnight at 4°C with gentle rotation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://aacrjournals.org/clincancerres/article/16/1/226/197249/Activation-of-WD-Repeat-and-High-Mobility-Group
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811654/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blotting using the appropriate antibodies (e.g., anti-

FANCM).[16][17]

Conclusion and Future Directions
And-1 is a key regulator of cisplatin resistance in cancer cells, primarily through its roles in the

Fanconi Anemia and Homologous Recombination DNA repair pathways. Its phosphorylation by

ATR is a critical activating step that promotes the recruitment of essential repair factors to sites

of cisplatin-induced DNA damage. The elevated levels of activated And-1 in resistant tumors

underscore its potential as both a biomarker for predicting treatment response and a

therapeutic target for overcoming cisplatin resistance.

Future research should focus on:

Developing specific inhibitors of And-1: The discovery of small molecule inhibitors that

disrupt the function of And-1, such as CH3 and Bazedoxifene Acetate, is a promising

avenue.[10] Further development and optimization of such inhibitors could lead to novel

therapeutic agents that re-sensitize resistant tumors to cisplatin.

Elucidating the broader And-1 interactome: A comprehensive understanding of the proteins

that interact with And-1 in the context of cisplatin resistance could reveal additional

therapeutic targets.

Clinical validation: Investigating the correlation between And-1 expression and/or

phosphorylation status and clinical outcomes in patients receiving cisplatin-based

chemotherapy is crucial for translating these preclinical findings to the clinic.

By continuing to unravel the complex role of And-1 in cisplatin resistance, the scientific

community can pave the way for more effective and personalized cancer therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. researchgate.net [researchgate.net]

3. Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA -
PMC [pmc.ncbi.nlm.nih.gov]

4. RNA interferences targeting the Fanconi anemia/BRCA pathway upstream genes reverse
cisplatin resistance in drug-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. academic.oup.com [academic.oup.com]

7. researchgate.net [researchgate.net]

8. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines
Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC
[pmc.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

11. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines
using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Hsa_circ_0063804 enhances ovarian cancer cells proliferation and resistance to cisplatin
by targeting miR-1276/CLU axis | Aging [aging-us.com]

13. MTT (Assay protocol [protocols.io]

14. aacrjournals.org [aacrjournals.org]

15. WDHD1 is over‐expressed in nasopharyngeal carcinoma and may control the expression
of ITGAV - PMC [pmc.ncbi.nlm.nih.gov]

16. And-1 coordinates with the FANCM complex to regulate Fanconi Anemia signaling and
cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15588592?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/wdhd1-sirna-h-shrna-and-lentiviral-particle-gene-silencers
https://www.researchgate.net/figure/And-1-interacts-with-CtIP-and-localizes-to-sites-of-DNA-Damage-A-Tandem-affinity_fig1_311612971
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4575453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4575453/
https://www.researchgate.net/figure/Regulation-of-FANCD2-and-FANCI-FANCD2-undergoes-CK2-mediated-phosphorylation-882-898_fig4_360767494
https://academic.oup.com/nar/article/45/5/2516/2661734
https://www.researchgate.net/figure/And-1-depletion-impairs-DNA-damage-response-induced-by-end-resection-A-and-B-Depletion_fig2_311612799
https://pmc.ncbi.nlm.nih.gov/articles/PMC7589258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7589258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7589258/
https://www.mdpi.com/1422-0067/22/2/980
https://www.researchgate.net/figure/Acidic-nucleoplasmic-DNA-binding-protein-1-And-1-inhibitors-overcome-cisplatin_fig8_357169145
https://pubmed.ncbi.nlm.nih.gov/1699853/
https://pubmed.ncbi.nlm.nih.gov/1699853/
https://www.aging-us.com/article/203474/text
https://www.aging-us.com/article/203474/text
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
https://aacrjournals.org/clincancerres/article/16/1/226/197249/Activation-of-WD-Repeat-and-High-Mobility-Group
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9481708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9481708/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Identification and analysis of new Proteins involved in the DNA Damage Response
network of Fanconi anemia and Bloom syndrome - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of And-1 in Cisplatin Resistance: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588592#role-of-and-1-in-cisplatin-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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